(+)-4-[(αR)-α-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide, also known as SNC80, is a non-peptidic, synthetic compound classified as a δ-opioid receptor agonist. [], [] It exhibits high selectivity for δ-opioid receptors over μ and κ opioid receptors. [], [] This selectivity has made SNC80 a valuable tool in scientific research to investigate the role of δ-opioid receptors in various biological processes, particularly within the central nervous system. [], [], [], [], []
SNC 80 is classified as a synthetic organic compound and falls under the category of opioid receptor ligands. Its primary action is as an agonist specifically targeting the delta opioid receptor, which plays a crucial role in modulating pain perception and emotional responses. The compound was initially synthesized in the late 1990s as part of ongoing research into selective opioid receptor modulation .
The synthesis of SNC 80 involves several key steps that incorporate advanced organic chemistry techniques. The initial synthetic route typically begins with the preparation of a piperazine derivative, followed by the introduction of various functional groups to achieve the desired pharmacological properties.
Alternative synthetic routes have been explored to optimize yield and selectivity, including variations in cyclization methods and the use of different protective groups during synthesis .
The molecular structure of SNC 80 features a bicyclic piperazine core with a benzhydryl moiety, which is critical for its interaction with the delta opioid receptor. The structure can be represented as follows:
The three-dimensional conformation plays a significant role in its binding affinity and selectivity for the delta opioid receptor .
SNC 80 undergoes various chemical reactions that are essential for its biological activity. Key reactions include:
Studies have shown that modifications to the structure can significantly alter its receptor affinity and efficacy, highlighting the importance of structural integrity in its pharmacological action .
SNC 80 activates delta opioid receptors primarily through G-protein coupled receptor signaling pathways. Upon binding, it induces conformational changes in the receptor that lead to:
In vitro studies using HEK293 cells have demonstrated that SNC 80 selectively activates μ–δ heteromers of opioid receptors, suggesting a complex interaction profile that may enhance its therapeutic potential .
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm purity and structural integrity during synthesis .
SNC 80 has been extensively studied for its potential applications in:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: